molecular formula C19H19FN4O3 B5601524 7-allyl-6-(4-fluorophenyl)-N-(2-hydroxypropyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide

7-allyl-6-(4-fluorophenyl)-N-(2-hydroxypropyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B5601524
M. Wt: 370.4 g/mol
InChI Key: BWAGHUWORSKXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-allyl-6-(4-fluorophenyl)-N-(2-hydroxypropyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C19H19FN4O3 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.14411864 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Chemical Synthesis and Anticancer Activity : Various derivatives of imidazo[1,2-a]pyrazine and related heterocycles have been synthesized and evaluated for their potential anticancer activities. For instance, studies have focused on synthesizing novel compounds and assessing their cytotoxicity against different cancer cell lines, demonstrating the utility of these compounds in exploring new therapeutic agents (Hassan et al., 2014).

  • Antimicrobial and Antiviral Applications : Some derivatives have been synthesized with the intention of discovering new antimicrobial agents. The antimicrobial activity of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, for example, has been explored, showing promising results against various microbial strains. This highlights the potential of such compounds in developing new antimicrobial treatments (Jyothi & Madhavi, 2019).

Mechanistic Studies and Drug Development

  • Molecular Docking and Mechanistic Insights : Some studies have ventured into molecular docking to understand the interaction between synthesized compounds and biological targets, providing insights into their mechanism of action. This approach is crucial for drug development, allowing for the optimization of compound structures for better efficacy and reduced toxicity (Sivaramakarthikeyan et al., 2020).

  • Synthesis for Anti-inflammatory and Analgesic Activities : Research has also been conducted on the synthesis of new compounds for evaluating their anti-inflammatory and analgesic activities. This is indicative of the broader applicability of such compounds in addressing various conditions that require anti-inflammatory or pain-relieving medications (Khalifa et al., 2014).

Future Directions

The future research on this compound could involve studying its potential medicinal properties, given the known applications of similar compounds in medicinal chemistry . Further studies could also explore its synthesis and chemical properties.

Properties

IUPAC Name

6-(4-fluorophenyl)-N-(2-hydroxypropyl)-8-oxo-7-prop-2-enylimidazo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c1-3-8-24-16(13-4-6-14(20)7-5-13)11-23-10-15(22-17(23)19(24)27)18(26)21-9-12(2)25/h3-7,10-12,25H,1,8-9H2,2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAGHUWORSKXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CN2C=C(N(C(=O)C2=N1)CC=C)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.